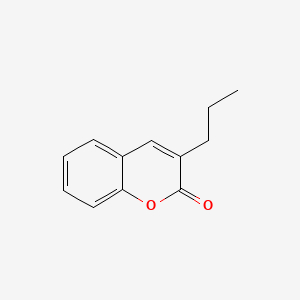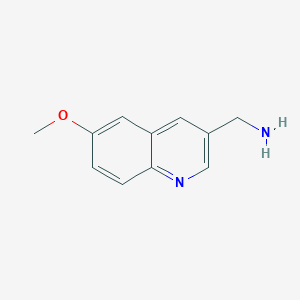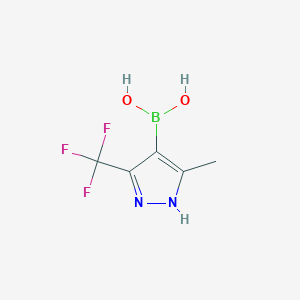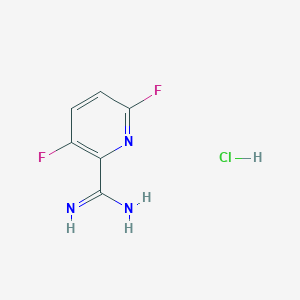
3,6-Difluoropicolinimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Difluoropicolinimidamide hydrochloride: is a chemical compound with the molecular formula C6H6ClF2N3 and a molecular weight of 193.58 g/mol . It is a derivative of picolinimidamide, where the 3rd and 6th positions on the pyridine ring are substituted with fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoropicolinimidamide hydrochloride typically involves the fluorination of picolinimidamide. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or selectfluor . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available picolinimidamide. The process includes:
Fluorination: Introduction of fluorine atoms at the 3rd and 6th positions.
Purification: Removal of impurities through crystallization or chromatography.
Hydrochloride Formation: Conversion to the hydrochloride salt form to enhance stability and solubility.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3,6-Difluoropicolinimidamide hydrochloride can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorine substituents.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form picolinic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Picolinimidamides: Depending on the nucleophile used in substitution reactions.
Picolinic Acid Derivatives: From hydrolysis reactions.
科学的研究の応用
Chemistry: 3,6-Difluoropicolinimidamide hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitutions make it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
作用機序
The mechanism of action of 3,6-Difluoropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 3,5-Difluoropicolinimidamide hydrochloride
- 2,6-Difluoropicolinimidamide hydrochloride
- 3,4-Difluoropicolinimidamide hydrochloride
Comparison: 3,6-Difluoropicolinimidamide hydrochloride is unique due to the specific positioning of the fluorine atoms at the 3rd and 6th positions. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a distinct and valuable compound for research and industrial applications.
特性
CAS番号 |
1179361-73-9 |
|---|---|
分子式 |
C6H6ClF2N3 |
分子量 |
193.58 g/mol |
IUPAC名 |
3,6-difluoropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5F2N3.ClH/c7-3-1-2-4(8)11-5(3)6(9)10;/h1-2H,(H3,9,10);1H |
InChIキー |
HJRAALRDBXHNQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1F)C(=N)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
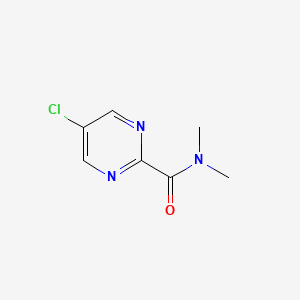
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

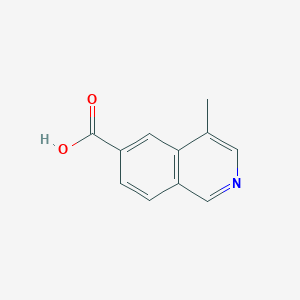

![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
